Stereochemical Composition: Mixture vs. trans-Isomer
The compound identified by CAS 101084-46-2 is a mixture of diastereomers, whereas CAS 56127-59-4 corresponds to the defined trans-isomer, specifically (2R,5S)-2,5-bis(iodomethyl)-1,4-dioxane . The mixture of diastereomers contains both cis and trans configurations, which may exhibit different reactivity profiles in stereospecific reactions, particularly in elimination and substitution pathways [1]. The X-ray crystal structure of the trans-isomer has been solved with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, monoclinic space group C2, refined to R(1) = 0.053 for 2043 observed reflections [2]. This structural definition provides unambiguous characterization not available for the diastereomeric mixture.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Mixture of diastereomers (cis and trans); exact ratio not specified in literature |
| Comparator Or Baseline | trans-2,5-Bis(iodomethyl)-1,4-dioxane (CAS 56127-59-4): defined (2R,5S) stereoisomer |
| Quantified Difference | Stereochemically undefined mixture vs. defined single stereoisomer |
| Conditions | N/A – structural identity comparison |
Why This Matters
Procurement of the correct CAS number is critical; selecting the mixture vs. the pure trans-isomer can alter reaction stereochemistry outcomes and batch-to-batch reproducibility in synthesis.
- [1] Matsumoto, M. Science of Synthesis, 2004, 16, 35. 16.2.3.2.2 Method 2: 1,4-Dioxins by Isomerization of Exocyclic Double Bonds of Substituted 1,4-Dioxanes. https://doi.org/10.1055/sos-SD-016-00003 View Source
- [2] Moers, F.G., Smits, J.M.M., Beurskens, P.T., Thuring, J.W., Zwanenburg, B. Stereogeometry and absolute configuration of trans-2,5-bis(iodomethyl)-1,4-dioxane. Journal of Chemical Crystallography, 1995, 25(7), 429-432. https://doi.org/10.1007/BF01665962 View Source
